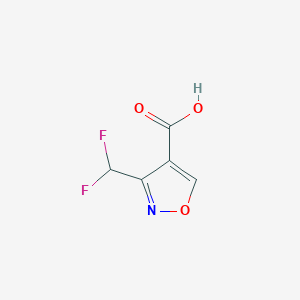
N-(4-bromophenyl)-N-phenyl-4-(4-phenylphenyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromophenyl)-N-phenyl-4-(4-phenylphenyl)aniline is an organic compound with the molecular formula C36H26BrN This compound is known for its unique structure, which includes a bromophenyl group attached to a phenyl-4-(4-phenylphenyl)aniline backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-N-phenyl-4-(4-phenylphenyl)aniline typically involves the reaction of 4-bromoaniline with biphenyl derivatives under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts and boron reagents to form the desired compound . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as sodium tert-butoxide to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards for various applications.
化学反応の分析
Types of Reactions
N-(4-bromophenyl)-N-phenyl-4-(4-phenylphenyl)aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon (Pd/C), ethanol as a solvent.
Substitution: Sodium methoxide, potassium hydroxide, aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted aniline derivatives .
科学的研究の応用
N-(4-bromophenyl)-N-phenyl-4-(4-phenylphenyl)aniline has a wide range of scientific research applications, including:
作用機序
The mechanism of action of N-(4-bromophenyl)-N-phenyl-4-(4-phenylphenyl)aniline involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . Additionally, its ability to interact with cellular membranes and proteins can influence cell signaling and function .
類似化合物との比較
Similar Compounds
N-(4-bromophenyl)-N-phenyl-4-(4-bromophenyl)aniline: Similar structure but with an additional bromine atom, leading to different chemical properties and reactivity.
N-(4-bromophenyl)-N-phenyl-4-(4-methylphenyl)aniline: Contains a methyl group instead of a phenyl group, affecting its physical and chemical properties.
N-(4-bromophenyl)-N-phenyl-4-(4-ethoxyphenyl)aniline: The presence of an ethoxy group introduces different electronic and steric effects.
Uniqueness
N-(4-bromophenyl)-N-phenyl-4-(4-phenylphenyl)aniline is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity.
特性
分子式 |
C30H22BrN |
|---|---|
分子量 |
476.4 g/mol |
IUPAC名 |
N-(4-bromophenyl)-N-phenyl-4-(4-phenylphenyl)aniline |
InChI |
InChI=1S/C30H22BrN/c31-27-17-21-30(22-18-27)32(28-9-5-2-6-10-28)29-19-15-26(16-20-29)25-13-11-24(12-14-25)23-7-3-1-4-8-23/h1-22H |
InChIキー |
KVAQFIPPBHFHBO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


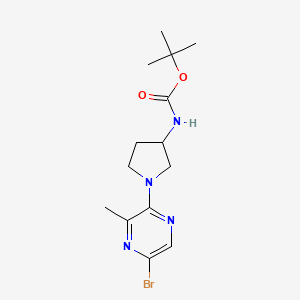
![N-[9-[(2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13925815.png)
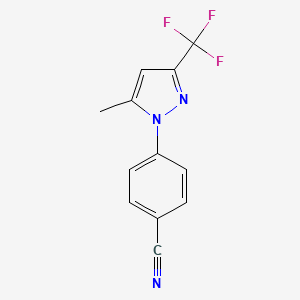
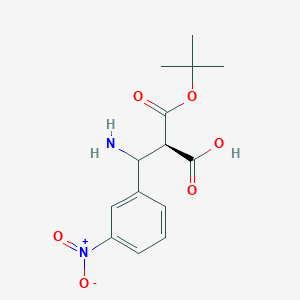

![6-Chloro-2-methyl-8-(4-morpholinyl)imidazo[1,2-b]pyridazine](/img/structure/B13925834.png)
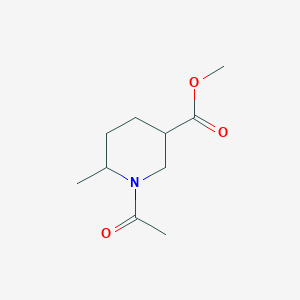
![1-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]piperidine-4-carboxylic acid](/img/structure/B13925849.png)
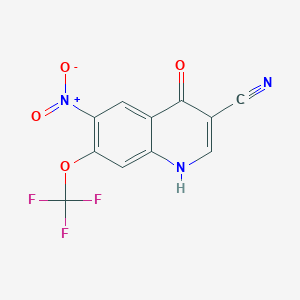
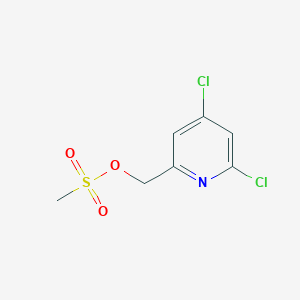
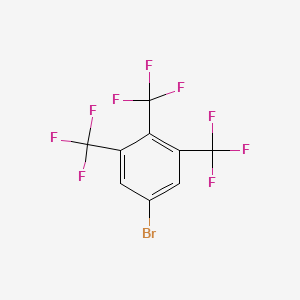
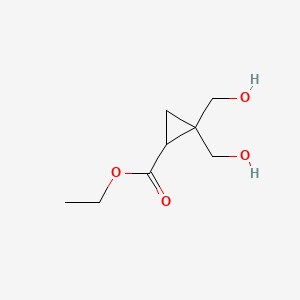
![(2S)-2-amino-5-[[(2R)-3-[2-[4-(2-bromoacetyl)oxybutoxy]-2-oxoethyl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13925887.png)
